molecular formula C12H14N4S B1480903 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098056-07-4

3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No. B1480903
CAS RN: 2098056-07-4
M. Wt: 246.33 g/mol
InChI Key: RZWDXDJYUDSTOI-UHFFFAOYSA-N
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Description

“3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is a complex organic compound that contains several functional groups and rings, including an imidazole ring and a thiophene ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The presence of these functional groups could confer a wide range of chemical and biological properties to the compound.

Scientific Research Applications

Synthesis and Structural Diversity

Synthesis of Diverse Compounds :Compound 3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, derived from thiophene, has been utilized as a starting material for generating a structurally diverse library of compounds. It's been involved in various alkylation and ring closure reactions, leading to the formation of dithiocarbamates, thioethers, and other derivatives with different amines and NH-azoles. This demonstrates its versatility and potential in synthesizing a wide range of structurally diverse compounds (Roman, 2013).

Pharmacological Applications

Antibacterial Activity :Derivatives of this compound have been synthesized and evaluated for antibacterial activity. One study synthesized novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and evaluated their antibacterial activity, showing promising results in this domain (Prasad, 2021).

Chemical Transformations and Derivative Synthesis

Synthesis of Pyrazolines and Pyridines :The compound has also been used in the synthesis of novel pyrazoline derivatives containing imidazo[1,2-a]pyridines moiety. These derivatives have been synthesized using triethylamine as a catalyst, leading to better yields and considerable increase in reaction rate. The antimicrobial activity of some of these compounds was also assessed, showing potential in this area (Shah et al., 2008).

Biological Activities

Antioxidant and Anti-inflammatory Activities :Derivatives of this compound have demonstrated potent antioxidant and anti-inflammatory activities. A study focused on synthesizing and evaluating a series of compounds, revealing that they exhibit promising antioxidant activities against various biological assays, along with significant anti-inflammatory properties both in vitro and in vivo (Shehab et al., 2018).

properties

IUPAC Name

3-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c13-3-1-4-15-5-6-16-12(15)8-11(14-16)10-2-7-17-9-10/h2,5-9H,1,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWDXDJYUDSTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 3
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 4
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 5
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 6
3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

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